2-(4-Cyanophenyl)-3-phenylbut-2-enedinitrile
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Overview
Description
2-(4-Cyanophenyl)-3-phenylbut-2-enedinitrile: is an organic compound characterized by the presence of a cyanophenyl group and a phenylbutenedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Cyanophenyl)-3-phenylbut-2-enedinitrile typically involves the reaction of 4-cyanobenzaldehyde with phenylacetonitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, which is a common method for forming carbon-carbon double bonds. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Cyanophenyl)-3-phenylbut-2-enedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium azide (NaN3) or other nucleophiles in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Azides or other substituted derivatives.
Scientific Research Applications
2-(4-Cyanophenyl)-3-phenylbut-2-enedinitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Cyanophenyl)-3-phenylbut-2-enedinitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting their activity and downstream signaling pathways. The nitrile group is particularly important for binding to active sites of enzymes, forming stable interactions that can alter enzyme function .
Comparison with Similar Compounds
2-(4-Cyanophenyl)-5-aryloxazoles: These compounds share the cyanophenyl group and exhibit similar chemical reactivity and applications.
N-(2,6-Dinitro-4-cyanophenyl)hydrazine: This compound also contains a cyanophenyl group and is used in similar research applications.
Uniqueness: 2-(4-Cyanophenyl)-3-phenylbut-2-enedinitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the cyanophenyl and phenylbutenedinitrile moieties allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
61469-62-3 |
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Molecular Formula |
C17H9N3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
2-(4-cyanophenyl)-3-phenylbut-2-enedinitrile |
InChI |
InChI=1S/C17H9N3/c18-10-13-6-8-15(9-7-13)17(12-20)16(11-19)14-4-2-1-3-5-14/h1-9H |
InChI Key |
WNODLDZAYPKXLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C#N)C2=CC=C(C=C2)C#N)C#N |
Origin of Product |
United States |
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